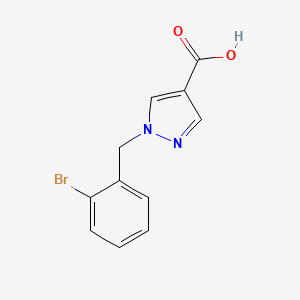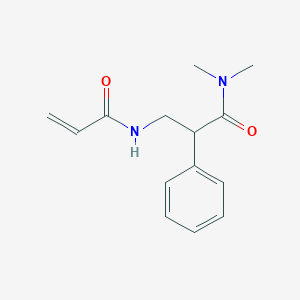
N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide, also known as DPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPPA is a derivative of N,N-dimethylaminoethyl methacrylate (DMAEMA) and has been shown to have unique properties that make it useful in the synthesis of various materials.
作用機序
The mechanism of action of N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide is not fully understood, but it is believed to be related to its ability to interact with various molecules through hydrogen bonding and hydrophobic interactions. This compound has been shown to form complexes with various molecules such as DNA and proteins, which could be useful in drug delivery and gene therapy applications.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and biocompatibility, making it suitable for use in biomedical applications. This compound has been shown to have no significant effects on cell viability and proliferation, indicating its potential use in tissue engineering and regenerative medicine.
実験室実験の利点と制限
One of the main advantages of using N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide in lab experiments is its ease of synthesis and high purity. This compound has been shown to be stable under various conditions, making it useful in the synthesis of various materials. However, one limitation of using this compound is its limited solubility in water, which could limit its applications in aqueous environments.
将来の方向性
There are several future directions for the use of N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide in various fields. One potential application is in the synthesis of stimuli-responsive materials for drug delivery and tissue engineering. This compound has also been shown to have potential applications in the synthesis of conductive polymers for electronic devices. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, high purity, low toxicity, and biocompatibility make it suitable for use in biomedical applications. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
合成法
The synthesis of N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide involves the reaction of DMAEMA with phenylacetyl chloride in the presence of triethylamine. The resulting product is purified through column chromatography to obtain pure this compound. This method has been shown to be efficient and yields high purity this compound.
科学的研究の応用
N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide has been extensively studied for its potential applications in various fields such as drug delivery, tissue engineering, and polymer synthesis. This compound has been used as a monomer in the synthesis of various polymers such as poly(N-isopropylacrylamide) (PNIPAM) and poly(N,N-dimethylacrylamide) (PDMA). These polymers have been shown to have unique properties such as temperature-responsive behavior and biocompatibility, making them useful in drug delivery and tissue engineering applications.
特性
IUPAC Name |
N,N-dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-4-13(17)15-10-12(14(18)16(2)3)11-8-6-5-7-9-11/h4-9,12H,1,10H2,2-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVUXWLRWXYUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CNC(=O)C=C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



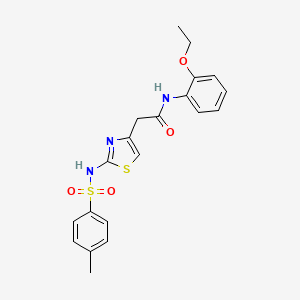
![Ethyl 2-[[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate](/img/structure/B2489002.png)
![2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide](/img/structure/B2489003.png)
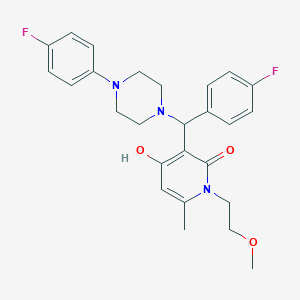
![2-[(3-Chlorophenyl)methyl]oxirane](/img/structure/B2489005.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2489006.png)
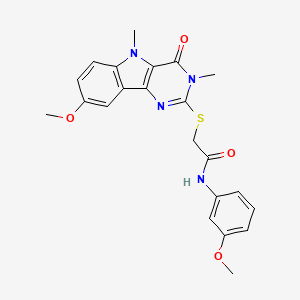

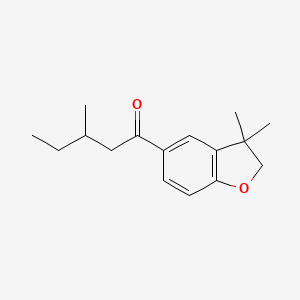
![2-([1,1'-biphenyl]-4-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2489015.png)
![N-[4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2489016.png)
